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Compound of Interest

Compound Name: Alectinib analog

Cat. No.: B3226481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the radiolabeling of

Alectinib analogs, focusing on fluorine-18 ([¹⁸F]) and carbon-11 ([¹¹C]) isotopes for use in

Positron Emission Tomography (PET) imaging. These methods are essential for non-invasively

studying the pharmacokinetics, target engagement, and in vivo efficacy of these next-

generation anaplastic lymphoma kinase (ALK) inhibitors.

Introduction to Radiolabeled Alectinib Analogs
Alectinib is a potent and highly selective second-generation ALK inhibitor used in the treatment

of ALK-positive non-small cell lung cancer (NSCLC). Radiolabeling Alectinib and its analogs

allows for the visualization and quantification of their distribution and target binding in vivo,

providing invaluable data for drug development and clinical research. The primary isotopes

used for this purpose are the positron emitters fluorine-18 and carbon-11, due to their suitable

half-lives and imaging characteristics.

Anaplastic Lymphoma Kinase (ALK) Signaling
Pathway
Alectinib functions by inhibiting the ALK receptor tyrosine kinase, which, when constitutively

activated through genetic alterations like fusions (e.g., EML4-ALK), drives oncogenesis.

Inhibition of ALK blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK,
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PI3K-AKT-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell proliferation

and induction of apoptosis in cancer cells.[1][2]

Alectinib Mechanism of Action in ALK Signaling
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Caption: Alectinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

Quantitative Data Summary
The following table summarizes the key quantitative data for the radiosynthesis of Alectinib and

other relevant ALK inhibitor analogs.
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[¹⁸F]Fluor

oethyl

Alectinib

([¹⁸F]FEA

l)

¹⁸F

Tosylate

or

Mesylate

Precurso

r

20%

1300

mCi/µmol

(48.1
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µmol)

>99% 65 min [1][2]
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Crizotinib

+
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mCi/µmol
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µmol)

>99% 115 min [3]
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r) -

Method 2
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Not

Reported
65 min [3]
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r
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µmol

>99% ~90 min [4][5]
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Protocol 1: Synthesis of [¹⁸F]Fluoroethyl Alectinib
([¹⁸F]FEAl)
This protocol is based on the direct nucleophilic substitution of a tosylate or mesylate precursor

with [¹⁸F]fluoride.[2]

Workflow for [¹⁸F]FEAl Synthesis
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Caption: Workflow for the automated synthesis of [¹⁸F]Fluoroethyl Alectinib.
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Materials:

Alectinib-tosylate or Alectinib-mesylate precursor

[¹⁸F]Fluoride (produced from an [¹⁸O]H₂O target)

Kryptofix 2.2.2. (K₂₂₂)

Potassium Carbonate (K₂CO₃)

Anhydrous Acetonitrile (MeCN)

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile water for injection

Semi-preparative HPLC system with a radioactivity detector

C18 reverse-phase HPLC column

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sterile filters (0.22 µm)

Tween 80

Saline for injection

Procedure:

[¹⁸F]Fluoride Production and Preparation:

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃

and K₂₂₂ in acetonitrile/water.
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Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex under a stream of

nitrogen at approximately 110°C.

Radiolabeling Reaction:

Dissolve the Alectinib-tosylate or -mesylate precursor (typically 1-5 mg) in anhydrous

DMSO (0.5-1.0 mL).

Add the precursor solution to the dried [¹⁸F]fluoride complex.

Seal the reaction vessel and heat at 120-130°C for 15-20 minutes.

After the reaction, cool the vessel to room temperature.

Purification:

Quench the reaction mixture by adding 1-2 mL of water.

Inject the crude reaction mixture onto a semi-preparative HPLC system.

Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water

with 0.1% trifluoroacetic acid).

Collect the fraction corresponding to [¹⁸F]FEAl, identified by the radioactivity detector.

Formulation:

Dilute the collected HPLC fraction with sterile water.

Pass the diluted solution through a C18 SPE cartridge to trap the [¹⁸F]FEAl.

Wash the cartridge with sterile water to remove any residual HPLC solvents.

Elute the final product from the cartridge with a small volume of ethanol.

Formulate the final product in a sterile solution, typically containing 10% Tween 80 in

saline for injection, and pass it through a 0.22 µm sterile filter into a sterile vial.[3]

Quality Control:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.researchgate.net/publication/327350852_Title_Synthesis_and_radiolabeling_of_crizotinib_and_alectinib_analogues_with_F-18_for_PET_imaging_of_lung_cancer_overexpressing_anaplastic_lymphoma_kinase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3226481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the radiochemical purity and identity of the final product using analytical HPLC.

Measure the pH of the final formulation.

Perform a bacterial endotoxin test.

Measure the final radioactivity to calculate the radiochemical yield and molar activity.

Protocol 2: Synthesis of [¹¹C]Alectinib Analog (Adapted
from [¹¹C]Lorlatinib Synthesis)
This protocol is adapted from the synthesis of [¹¹C]Lorlatinib and involves the [¹¹C]methylation

of a suitable desmethyl-Alectinib precursor.[4][5]

Workflow for [¹¹C]Alectinib Analog Synthesis
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Caption: Workflow for the automated synthesis of a [¹¹C]Alectinib analog.
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Materials:

Desmethyl-Alectinib precursor

[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

Cesium Carbonate (Cs₂CO₃) or other suitable base

Anhydrous Dimethylformamide (DMF)

Sterile water for injection

Semi-preparative HPLC system with a radioactivity detector

C18 reverse-phase HPLC column

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sterile filters (0.22 µm)

Ethanol

Saline for injection

Procedure:

[¹¹C]Methyl Iodide Production:

Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.

Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination with iodine vapor at high

temperature.

Trap the [¹¹C]CH₃I in a cold trap or a suitable solvent.

Radiolabeling Reaction:
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Dissolve the desmethyl-Alectinib precursor (typically 0.5-1.0 mg) and a base (e.g.,

Cs₂CO₃, ~5 mg) in anhydrous DMF (0.3-0.5 mL) in a sealed reaction vessel.

Bubble the trapped [¹¹C]CH₃I through the precursor solution.

Heat the reaction vessel at 80-100°C for 5-10 minutes.

Cool the vessel to room temperature.

Purification:

Quench the reaction by adding 1 mL of HPLC mobile phase.

Inject the crude reaction mixture onto a semi-preparative HPLC system.

Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and

ammonium formate buffer).

Collect the fraction corresponding to the [¹¹C]Alectinib analog.

Formulation:

Dilute the collected HPLC fraction with sterile water.

Trap the product on a C18 SPE cartridge.

Wash the cartridge with sterile water.

Elute the final product with a small volume of ethanol.

Formulate in sterile saline for injection, ensuring the final ethanol concentration is below

10%.

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

Perform analytical HPLC to determine radiochemical purity and specific activity.
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Measure the pH of the final product.

Conduct a bacterial endotoxin test.

Measure the final radioactivity and calculate the radiochemical yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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